molecular formula C9H9BrN2O B168979 5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1263280-06-3

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B168979
CAS No.: 1263280-06-3
M. Wt: 241.08 g/mol
InChI Key: OBRVKOXWMFKRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1263280-06-3) is a brominated 7-azaindolin-2-one derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel antitumor agents. Its core structure is a key scaffold in the design of potent protein kinase inhibitors . Research has demonstrated that derivatives based on this 5-bromo-7-azaindolin-2-one scaffold exhibit promising broad-spectrum antitumor activity . These compounds can show superior potency compared to established drugs like Sunitinib, with one study reporting a specific derivative as being 11.3- to 18.4-fold more potent against various human cancer cell lines, including HepG2, A549, and Skov-3 . The bromine atom at the 5-position and the dimethyl group at the 3-position are critical structural features that facilitate further chemical modifications and contribute to the compound's biological activity and metabolic stability . With a molecular formula of C 9 H 9 BrN 2 O and a molecular weight of 241.09 , this high-purity building block is intended for research and development applications only. This product is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or personal applications .

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-9(2)6-3-5(10)4-11-7(6)12-8(9)13/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRVKOXWMFKRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(NC1=O)N=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Formation and Cyclization

The Lemgruber-Batcho synthesis, adapted for pyrrolo[3,2-b]pyridines, was modified to target 5-bromo-3,3-dimethyl derivatives. Starting with 5-bromo-2-methyl-3-nitropyridine , enamine formation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) generated intermediate 35 (Scheme 1). Reductive cyclization with iron powder in acetic acid yielded the pyrrolo[3,2-b]pyridine core. Subsequent iodination with N-iodosuccinimide (NIS) introduced halogen handles for cross-coupling, though direct dimethylation required Boc protection to prevent side reactions.

Key Reaction Parameters

  • Enamine formation : DMF-DMA, 80°C, 6h

  • Reductive cyclization : Fe, AcOH, reflux, 12h

  • Yield : 65–72%

Acid-Catalyzed Annulation for Core Assembly

AlCl3-Mediated Cyclization

A complementary route leveraged AlCl3 to catalyze the cyclization of 5-bromo-7-azaindole with in situ-generated acid chlorides. For example, 2,6-difluoro-3-(propylsulfonamido)benzoic acid was converted to its acid chloride using oxalyl chloride/DMF, then coupled with 5-bromo-7-azaindole under AlCl3 mediation to afford pyrrolo[2,3-b]pyridine derivatives. While this method achieved moderate yields (50–60%), scalability was limited by stoichiometric AlCl3 usage.

Optimization Insights

  • Acid chloride generation : Oxalyl chloride (2M in CH2Cl2), DMF (catalytic)

  • Cyclization : AlCl3 (7.5 eq), CH2Cl2, 0°C → rt, 5h

Functional Group Interconversion Strategies

Bromination and Dimethylation

Bromine and dimethyl groups were introduced sequentially using 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a precursor. Deprotection with NaOH/MeOH removed the phenylsulfonyl group, followed by dimethylation via alkylation (MeI, K2CO3). Final oxidation with PCC yielded the 2-ketone.

Stepwise Yields

StepReagentsYield (%)
DeprotectionNaOH, MeOH72.4
DimethylationMeI, K2CO3, DMF68
OxidationPCC, CH2Cl255

Comparative Analysis of Synthetic Routes

Table 1. Method Efficacy and Limitations

MethodYield (%)StepsScalabilityKey Advantage
Reductive Cyclization72.43HighRegioselective dimethylation
AlCl3 Annulation602ModerateRapid core assembly
Aldol Condensation334LowDirect ketone incorporation
Stepwise FGI555ModerateModular functionalization

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted derivatives with various functional groups depending on the nucleophile used.
  • Oxidized products with additional oxygen-containing functional groups.
  • Reduced derivatives with modified hydrogen content.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been studied for its potential pharmacological activities. The bromine atom and the pyrrole moiety are known to enhance biological activity due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolopyridines exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of such compounds and their evaluation against breast cancer cells, demonstrating promising results in vitro .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique heterocyclic structure allows for various functional group modifications, making it suitable for synthesizing more complex molecules.

Data Table: Synthetic Applications

Application AreaDescriptionReference
Synthesis of HeterocyclesUsed as a precursor for synthesizing other heterocyclic compounds
Ligand DevelopmentActs as a ligand in coordination chemistry
Drug DiscoveryUtilized in the development of new pharmaceuticals

Agrochemical Potential

Pesticide Development

Emerging research suggests that derivatives of this compound may possess agrochemical properties. The structural features that confer biological activity could be leveraged to develop new pesticides or herbicides.

Case Study: Insecticidal Properties

A study explored the insecticidal activity of pyrrolopyridine derivatives, including this compound. The results indicated significant activity against common agricultural pests, suggesting potential applications in crop protection .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Research Findings: Polymer Composites

Research has demonstrated that incorporating this compound into polymer composites can improve their electrical conductivity and thermal resistance. This finding opens avenues for developing advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrrolo[2,3-b]pyridine core play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and related analogs are summarized below:

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridinone Derivatives

Compound Name & CAS Substituents Molecular Weight Synthesis Yield Key Data/Applications References
This compound (1649454-38-5) 5-Br, 3,3-dimethyl 241.09 N/A Hazardous handling (H302, H315); potential kinase inhibitor scaffold.
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-Br, 3-ethyl 241.0 54% LCMS m/z [M+H]⁺: 241.1; intermediate for HPK1 inhibitors.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS not specified) 5-Br, 3-carbaldehyde 225.03 67% ^1H NMR (DMSO-d6): δ 9.93 (CHO); used in Suzuki couplings for biaryl derivatives.
5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one 5-Br, 3,3-difluoro 243.99 N/A Electronegative fluorine enhances binding affinity in medicinal chemistry.
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (113423-51-1) 3,3-dibromo, 5-H 315.81 N/A Precursor for 5-bromo derivatives; used in cross-coupling reactions.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS not specified) 5-Br, 1-methyl 211.06 75% Non-lactam structure; ^1H NMR confirms methyl group at N1.

Key Observations:

Electronic Modulation: Fluorine substituents (e.g., 3,3-difluoro) enhance electronegativity, improving binding to biological targets like kinases .

Synthetic Utility :

  • Carbaldehyde derivatives (e.g., ) serve as versatile intermediates for Suzuki-Miyaura couplings, enabling access to biaryl structures .
  • Dibromo analogs () are precursors for further functionalization, highlighting the role of halogenation in diversification .

Biological Relevance: Lactam-containing compounds (e.g., target compound) exhibit improved solubility compared to non-lactam analogs (e.g., 5-bromo-1-methyl-pyrrolo[2,3-b]pyridine), critical for drug bioavailability .

Research Findings and Contradictions

  • Contradictions in Yields : Synthesis yields vary significantly (e.g., 36–75% in vs. 54% in ), possibly due to differences in substituent reactivity or purification methods.
  • Data Gaps: Limited LCMS or NMR data for the 3,3-difluoro analog () complicates direct comparison of electronic effects.

Biological Activity

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5th position and two methyl groups at the 3rd position of the pyrrolo[2,3-b]pyridine core, making it a versatile building block for various pharmacologically active molecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The primary biological target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . The compound inhibits FGFR activity by binding to the receptor and preventing its dimerization and autophosphorylation, which are critical for downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly breast cancer cells.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties due to its low molecular weight (241.08 g/mol) and suitable lipophilicity. These characteristics suggest good absorption and distribution in biological systems, making it a promising candidate for drug development .

Biological Activity

The compound has demonstrated various biological activities:

  • Anticancer Activity : In vitro studies indicate that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells. This effect is attributed to its ability to interfere with FGFR-mediated signaling pathways .
  • Antimicrobial Properties : Preliminary investigations have suggested potential antimicrobial activity against various pathogens. However, further studies are required to elucidate the specific mechanisms involved .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis. The compound was found to downregulate key proteins involved in cell cycle progression and survival pathways .

Case Study 2: Inhibition of FGFRs

In another study focused on FGFR inhibition, researchers synthesized derivatives of this compound and evaluated their binding affinities. The results indicated that modifications at specific positions enhanced FGFR inhibitory activity compared to the parent compound. This highlights the potential for optimizing this scaffold for therapeutic applications in cancers driven by FGFR signaling .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridineStructureModerate FGFR inhibition
5-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneStructureLower anticancer efficacy
3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneStructureNo significant biological activity

Q & A

Q. Table 1. Key Synthetic Methods for Functionalizing 5-Bromo-3,3-dimethyl-pyrrolo[2,3-b]pyridin-2(3H)-one

Reaction TypeConditionsYield RangeKey Citations
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3, toluene/EtOH, 105°C58–95%
SonogashiraPdCl2_2(PPh3_3)2_2, CuI, THF, 60°C51–76%
Ring ExpansionNaN3_3, microwave, 120°C37–92%

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionCitations
Regiochemical ambiguity13^{13}C NMR (quaternary carbons), X-ray
Enantiomer separationChiral HPLC (Chiralpak IA), 90:10 hexane/IPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.